molecular formula C10H16ClN3 B1500946 4-Amino-1-(2-pyridyl)piperidine hydrochloride CAS No. 77145-39-2

4-Amino-1-(2-pyridyl)piperidine hydrochloride

Cat. No.: B1500946
CAS No.: 77145-39-2
M. Wt: 213.71 g/mol
InChI Key: HNICPQFPDAEZKW-UHFFFAOYSA-N
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Description

4-Amino-1-(2-pyridyl)piperidine hydrochloride is a chemical compound used as a pharmaceutical intermediate . This compound was originally part of the Alfa Aesar product portfolio, which is now a Thermo Scientific brand product .


Molecular Structure Analysis

The molecular formula of this compound is C10H15N3·HCl . The molecular weight is 213.71 . The structure includes a piperidine ring with an amino group at the 4th position and a pyridyl group at the 1st position .

Scientific Research Applications

SR 57227A: A 5-HT3 Receptor Agonist

SR 57227A, closely related to 4-Amino-1-(2-pyridyl)piperidine hydrochloride, is a novel compound with high affinity and selectivity for the 5-HT3 receptor. It has shown potential both in vitro and in vivo as a potent agonist, suggesting its utility in neuropharmacological research, especially for characterizing the effects produced by the stimulation of 5-HT3 receptors (Bachy et al., 1993).

GABA Uptake Inhibitors

Research has identified certain piperidine derivatives as potent inhibitors of γ-Aminobutyric acid (GABA) uptake, highlighting their significance in neuroscience, particularly for their anticonvulsant activities. These compounds offer insights into the development of new therapeutic agents for neurological disorders (Ali et al., 1985).

Corrosion Inhibition

4-Amino-N,N-di-(2-pyridylmethyl)-aniline, a derivative, demonstrates the corrosion inhibition properties on mild steel in hydrochloric acid. This research provides a foundation for developing new corrosion inhibitors in industrial applications, underscoring the compound's utility beyond pharmacological uses (Xu et al., 2015).

Synthesis of Functionalized Pyridines

The compound has been used as a precursor in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, illustrating its role in organic synthesis and the creation of molecules with potential biological activities (Mekheimer et al., 1997).

Antimycobacterial Spiro-piperidin-4-ones

An atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, derived from reactions involving compounds similar to this compound, showed promising antimycobacterial activity. This research contributes to the search for new treatments against tuberculosis (Kumar et al., 2008).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Amino-1-(2-pyridyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and functions . The compound’s interaction with enzymes and proteins can influence their activity, leading to changes in biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under recommended storage conditions

Properties

IUPAC Name

1-pyridin-2-ylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICPQFPDAEZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671512
Record name 1-(Pyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77145-39-2
Record name 1-(Pyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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